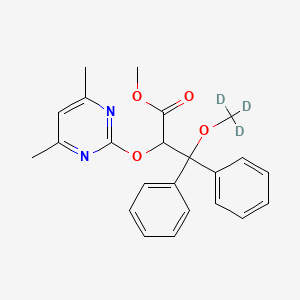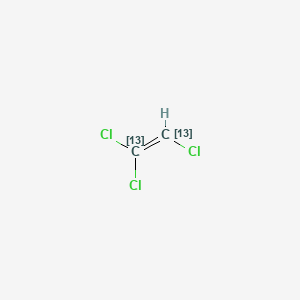![molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-il)-2-bromopentan-1-ona CAS No. 146721-06-4](/img/structure/B590320.png)
1-(Benzo[d][1,3]dioxol-5-il)-2-bromopentan-1-ona
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is an organic compound that features a benzo[d][1,3]dioxole ring system attached to a bromopentanone moiety
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly those containing the benzo[d][1,3]dioxole ring system.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one” has been found to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents . In addition, this compound has been reported to act as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth in plants .
Mode of Action
This compound interacts with its targets, causing changes in their function. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . As an auxin receptor agonist, it enhances root-related signaling responses in plants .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and growth. In cancer cells, it modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . In plants, it enhances auxin response reporter’s transcriptional activity, down-regulating the expression of root growth-inhibiting genes .
Result of Action
The compound’s action results in significant cellular and molecular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis . In plants, it promotes root growth by enhancing auxin signaling .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and agitation speed can affect the compound’s activity . .
Análisis Bioquímico
Biochemical Properties
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biological activities . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding how this compound affects overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for elucidating the compound’s overall biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one typically involves the bromination of a precursor compound. One common method involves the acylation of 1,3-benzodioxole followed by bromination. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .
Análisis De Reacciones Químicas
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide
Comparación Con Compuestos Similares
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one can be compared to other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-2-chloropentan-1-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-2-iodopentan-1-one: Contains an iodine atom, which can lead to different substitution patterns and potentially different biological effects.
1-(Benzo[d][1,3]dioxol-5-yl)-2-fluoropentan-1-one: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSUOHBUXPEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747089 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146721-06-4 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


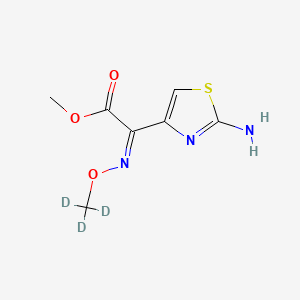

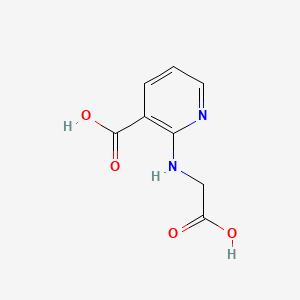
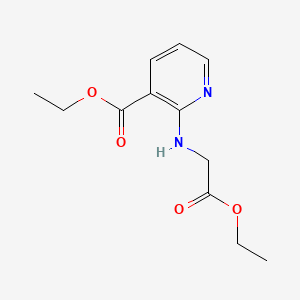
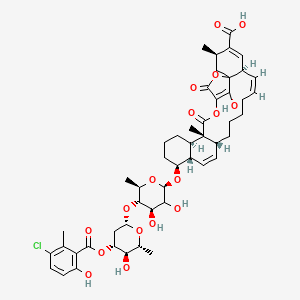
![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)
